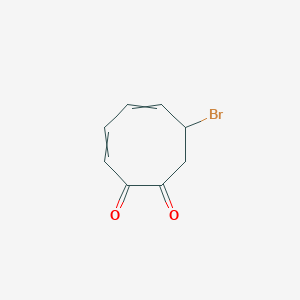![molecular formula C10H11NO2S B14587775 5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one CAS No. 61190-57-6](/img/structure/B14587775.png)
5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetyl-5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one is a heterocyclic compound that features a thienoazepine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing both sulfur and nitrogen functionalities. For example, the reaction of cyclic enamino ester with aryl isothiocyanates followed by intramolecular condensation can lead to the formation of thienoazepine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thienoazepine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
5-acetyl-5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 5-acetyl-5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with voltage-gated ion channels, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered ring containing sulfur, similar in structure but lacks the azepine ring.
Thiazole: Another sulfur-containing heterocycle, but with a different ring structure.
Benzothiazole: Contains both sulfur and nitrogen, similar to thienoazepine but with a benzene ring fused to the thiazole ring.
Uniqueness
5-acetyl-5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one is unique due to its combination of a thieno ring fused with an azepine ring, providing distinct chemical properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
CAS No. |
61190-57-6 |
|---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
5-acetyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one |
InChI |
InChI=1S/C10H11NO2S/c1-7(12)11-5-2-3-9-8(10(11)13)4-6-14-9/h4,6H,2-3,5H2,1H3 |
InChI Key |
QLHPETBKPFLOQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC2=C(C1=O)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14587707.png)
![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)


![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)
![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)


![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)
